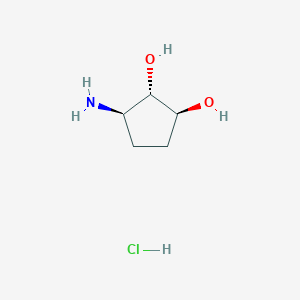

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

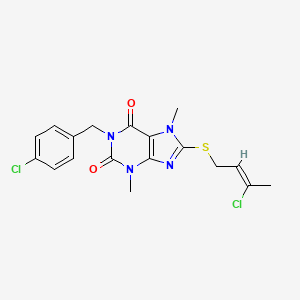

The compound “rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride” is a racemic mixture of a cyclopentane derivative with three chiral centers. The “rac-” prefix indicates that it is a mixture of enantiomers . The “(1S,2S,3R)” notation indicates the configuration of the chiral centers . The compound has an amino group and two hydroxyl groups attached to the cyclopentane ring.

Molecular Structure Analysis

The compound contains a cyclopentane ring, which is a cyclic hydrocarbon with a 5-membered ring. It has three chiral centers, which means it has 2^3 = 8 possible stereoisomers . The specific isomer in this case is defined by the “(1S,2S,3R)” notation, which describes the configuration of the chiral centers .Applications De Recherche Scientifique

Biocatalytic Applications

Biocatalysis using isolated bacterial strains offers a robust method for the asymmetric synthesis of critical chiral intermediates in drug research and development. A study leveraging Sphingomonas aquatilis as a whole cell biocatalyst showcased the enzyme's stability and enantioselectivity, providing a promising approach for the asymmetric synthesis of key chiral intermediates like (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, an essential component in developing potent hepatitis C virus (HCV) NS3/4A protease inhibitors (Shaozhou et al., 2018).

Silicon Analogue Synthesis in Drug Design

Silicon analogues of clinically utilized drugs offer novel avenues for pharmacological innovation. One such study involved the synthesis and characterization of sila-venlafaxine, a silicon analogue of the antidepressant venlafaxine. Through detailed synthesis and structural analysis, researchers contributed to the broader understanding of silicon's role in drug design and its potential therapeutic applications (J. Daiss et al., 2006).

Advances in Polymer Science

In the realm of polymer science, the cyclopolymerization of nonconjugated dienes has been a notable method for producing polymers with stereochemically complex structures. For instance, the production of poly(methylene-1,3-cycloalkanes) introduces novel materials with distinct properties, expanding the toolbox of materials available for various industrial and research applications (Joseph B. Edson & G. Coates, 2009).

Propriétés

IUPAC Name |

(1S,2S,3R)-3-aminocyclopentane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOUXFBWHTEOL-UZKLXKKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H]1N)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2604339.png)

![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)

![3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2604344.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![5-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2604350.png)